

# Structure Elucidation of Donepezil N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: Donepezil N-oxide

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This guide provides a comprehensive overview of the structure elucidation of **Donepezil N-oxide**, a significant metabolite of the Alzheimer's disease therapeutic, Donepezil. This document outlines the analytical techniques and experimental protocols employed to identify and characterize this molecule, presenting key data in a structured format to facilitate understanding and further research.

## Introduction

Donepezil, a piperidine-based reversible acetylcholinesterase inhibitor, undergoes extensive hepatic metabolism following administration. One of the key metabolic pathways is N-oxidation, leading to the formation of **Donepezil N-oxide** (also referred to as M6).<sup>[1][2]</sup> The structural elucidation of this metabolite is crucial for a complete understanding of Donepezil's pharmacology, metabolism, and potential toxicological profile. This guide details the spectroscopic and chromatographic techniques utilized to confirm the chemical structure of **Donepezil N-oxide**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Donepezil N-oxide** is presented in Table 1.

Table 1: Physicochemical Properties of **Donepezil N-oxide**

Property	Value	Reference
Chemical Formula	C <sub>24</sub> H <sub>29</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	395.5 g/mol	[3][4]
IUPAC Name	2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one	[5]
CAS Number	120013-84-5	[3][4]

## Spectroscopic Data and Structure Elucidation

The definitive structure of **Donepezil N-oxide** was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for determining the chemical structure of organic molecules. The N-oxidation of the piperidine nitrogen in Donepezil leads to characteristic changes in the chemical shifts of neighboring protons and carbons. A comparison of the NMR data for Donepezil and **Donepezil N-oxide** provides clear evidence of this transformation.[6][7]

Table 2: <sup>1</sup>H NMR Chemical Shift Data (in ppm) for Donepezil and **Donepezil N-oxide**

Position	Donepezil ( $\delta$ ppm)	Donepezil N-oxide ( $\delta$ ppm)	$\Delta\delta$ (ppm)
CH (Piperidine)	3.28 (m, 1H)	3.27 (m, 1H)	-0.01
CH <sub>2</sub> (Indanone)	2.65 (d, 2H)	2.60 (m, 2H)	-0.05
CH aromatic (Indanone)	6.82 (s, 1H)	6.79 (s, 1H)	-0.03

Data presented is based on available literature and may vary depending on experimental conditions.

Table 3: <sup>13</sup>C NMR Chemical Shift Data (in ppm) for Donepezil and **Donepezil N-oxide**

Position	Donepezil (ppm)	Donepezil N-oxide (ppm)	$\Delta\delta$ (ppm)
C=O	207.84	-	-

Complete <sup>13</sup>C NMR data for Donepezil N-oxide is not fully detailed in the reviewed literature, but the downfield shift of carbons adjacent to the nitrogen is a key indicator of N-oxidation.

## Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in confirming the molecular weight and elucidating the fragmentation pattern of **Donepezil N-oxide**. The

addition of an oxygen atom to the parent Donepezil molecule results in a 16 amu increase in its monoisotopic mass.

The fragmentation of **Donepezil N-oxide** under collision-induced dissociation (CID) provides structural information. Key fragment ions observed for **Donepezil N-oxide** are summarized in Table 4. The fragmentation pattern of the parent drug, Donepezil, is provided for comparison.

Table 4: ESI-MS/MS Fragmentation Data for Donepezil and **Donepezil N-oxide**

Compound	Precursor Ion (m/z)	Product Ions (m/z)
Donepezil	380.2	91.1, 243.3
Donepezil N-oxide	396.2	91.1, 151.1, 243.1, 288.2

The characteristic loss of 16 amu (oxygen atom) is a diagnostic fragmentation pathway for N-oxides.[8] The presence of the m/z 91 ion corresponds to the stable benzyl fragment, a common feature in the mass spectra of both Donepezil and its N-oxide.

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **Donepezil N-oxide**.

### Synthesis of Donepezil N-oxide (In Vitro)

**Donepezil N-oxide** can be synthesized in vitro from Donepezil for use as a reference standard. [2][6]

Materials:

- Donepezil Hydrochloride
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Formic Acid (HCOOH)
- Saturated Sodium Bicarbonate solution

- Ethyl acetate
- Deionized water

Procedure:

- Dissolve Donepezil Hydrochloride in a suitable solvent.
- Add formic acid to the solution.
- Slowly add hydrogen peroxide to the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with deionized water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product using column chromatography on silica gel.

## LC-MS/MS Analysis of Donepezil N-oxide

The following protocol is a representative method for the quantification of **Donepezil N-oxide** in biological matrices, such as human plasma.<sup>[9][10]</sup>

Chromatographic Conditions:

- Column: Hypersil GOLD C18 (150 × 2.1 mm, 1.9 μm) or equivalent
- Mobile Phase A: 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3)
- Mobile Phase B: Acetonitrile

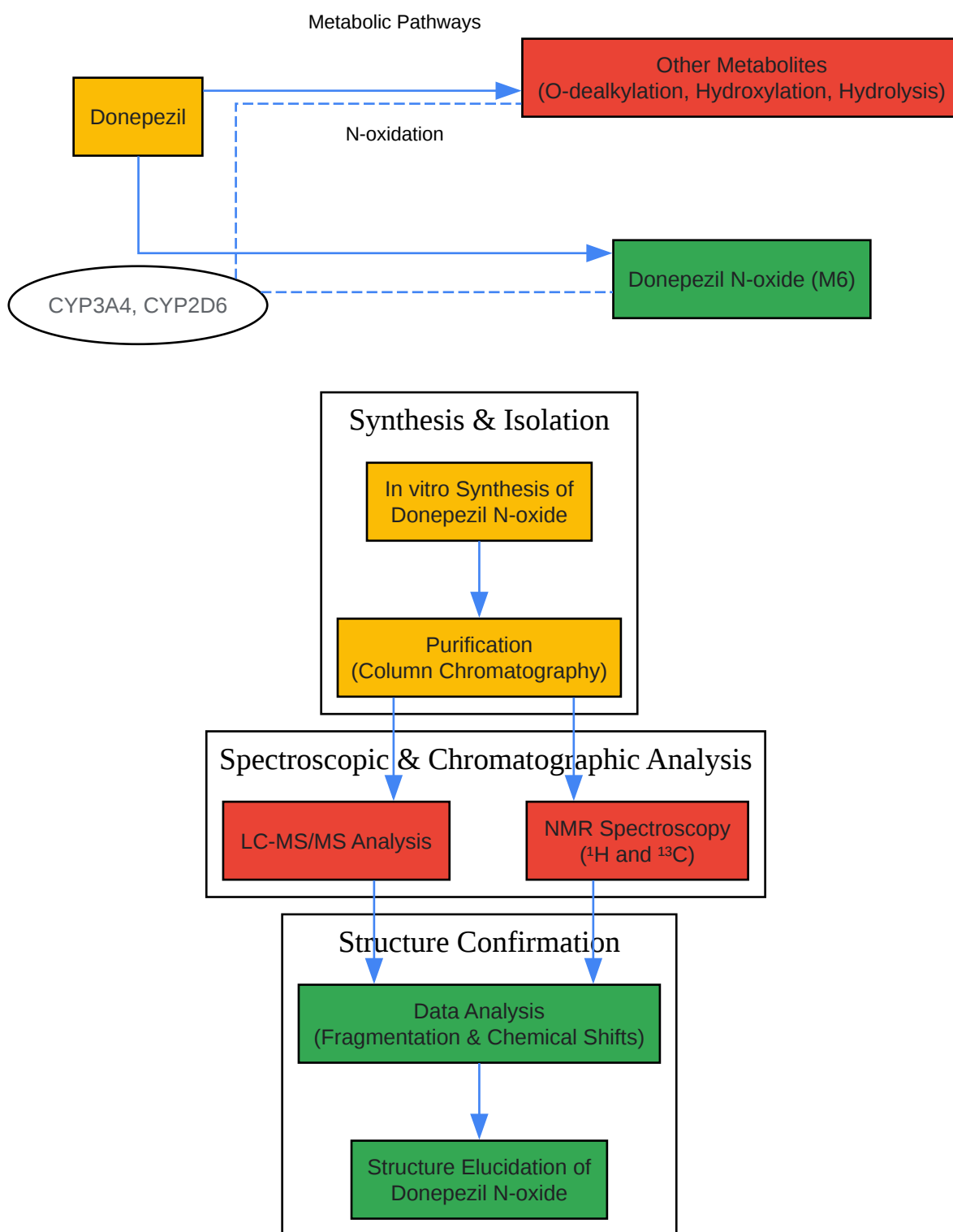
- Gradient: Isocratic at 60:40 (A:B)
- Flow Rate: 0.3 mL/min
- Injection Volume: 3  $\mu$ L
- Column Temperature: 40°C
- Autosampler Temperature: 10°C

**Mass Spectrometric Conditions:**

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): 396.2
- Product Ion (m/z): (Select appropriate product ions from Table 4 for monitoring)

## Visualizations

The following diagrams illustrate the metabolic pathway of Donepezil and a general workflow for the structure elucidation of its N-oxide metabolite.



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